N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
CAS No.: 200334-95-8
Cat. No.: VC21545150
Molecular Formula: C25H46N2O6
Molecular Weight: 470.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 200334-95-8 |
|---|---|
| Molecular Formula | C25H46N2O6 |
| Molecular Weight | 470.6 g/mol |
| IUPAC Name | dicyclohexylazanium;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
| Standard InChI | InChI=1S/C13H23NO6.C12H23N/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,14,18)(H,16,17);11-13H,1-10H2/t8-;/m1./s1 |
| Standard InChI Key | OMYRDWOMNDCKEJ-DDWIOCJRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)C[C@H](C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |
| SMILES | CC(C)(C)OC(=O)CC(C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |
| Canonical SMILES | CC(C)(C)OC(=O)CC(C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |
Introduction
N-cyclohexylcyclohexanamine: Structure and Nomenclature
Alternative Nomenclature
The compound has several synonyms, including:
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Dicyclohexylamine (most common alternative name)
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Bis(cyclohexyl)amine
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Cyclohexylcyclohexanamine
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N,N-Dicyclohexylamine
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DCHA (common abbreviation)
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DCH
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Aminodicyclohexane
Identification Numbers and Molecular Representations
For unambiguous identification, N-cyclohexylcyclohexanamine is associated with several standard identification numbers:
The molecular structure can be represented using various notations:
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SMILES: C1CCC(CC1)NC1CCCCC1
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InChI: InChI=1S/C12H23N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-13H,1-10H2
Physical Properties of N-cyclohexylcyclohexanamine
N-cyclohexylcyclohexanamine exhibits distinctive physical properties that influence its behavior in various chemical environments and applications.
Basic Physical Parameters
Table 1: Basic Physical Properties of N-cyclohexylcyclohexanamine
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Weight | 181.32 | g/mol | |
| Physical State (20°C) | Liquid | - | |
| Appearance | Pale yellow liquid | - | |
| Odor | Faint fish-like | - | |
| Density | 0.912 | g/cm³ (20°C) | |
| Refractive Index | 1.484 | n20/D |
Thermal Properties
The thermal properties of N-cyclohexylcyclohexanamine are critical for its handling, storage, and application in various processes:
Table 2: Thermal Properties of N-cyclohexylcyclohexanamine
| Property | Value | Unit | Source |
|---|---|---|---|
| Melting Point | -0.1 (-2.0) | °C | |
| Boiling Point | 255.8 (256) | °C (at 1013 hPa) | |
| Flash Point | 96 | °C | |
| Ignition Temperature | 240 | °C | |
| Critical Temperature (Tc) | 794.59 | K |
Solubility and Related Properties
The solubility characteristics of N-cyclohexylcyclohexanamine influence its behavior in different solvents and its potential applications:
Table 3: Solubility and Related Properties of N-cyclohexylcyclohexanamine
| Property | Value | Unit | Source |
|---|---|---|---|
| Solubility in Water | 0.8 (1.0) | g/L | |
| Solubility in Organic Solvents | Soluble | - | |
| LogP | 3.241 | - | |
| pH Value | 11 | (1 g/L, H₂O, 20°C) |
Vapor Properties
Understanding the vapor characteristics is essential for safety considerations and process design:
Table 4: Vapor Properties of N-cyclohexylcyclohexanamine
| Property | Value | Unit | Source |
|---|---|---|---|
| Vapor Pressure | 16 (12) | hPa (mmHg) at 37.7°C | |
| Vapor Density | 6 | (vs air) | |
| Heat of Vaporization | 49.60 | kJ/mol | |
| Explosion Limit | 0.8 - 4.6 | %(V) |
Chemical Properties of N-cyclohexylcyclohexanamine
As a secondary amine, N-cyclohexylcyclohexanamine possesses characteristic chemical properties that determine its reactivity and behavior in various chemical processes.
Thermodynamic Properties
The thermodynamic properties of N-cyclohexylcyclohexanamine provide insights into its stability and energy relationships:
Table 5: Thermodynamic Properties of N-cyclohexylcyclohexanamine
| Property | Value | Unit | Source |
|---|---|---|---|
| Standard Enthalpy of Formation (Hf) | -128.90 | kJ/mol | |
| Enthalpy of Fusion (Hfus) | 15.60 | kJ/mol | |
| Gibbs Free Energy of Formation (Gf) | 188.45 | kJ/mol |
Reactivity Profile
As a secondary amine, N-cyclohexylcyclohexanamine demonstrates characteristic reactivity patterns:
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The nitrogen atom possesses a lone pair of electrons, making it a nucleophile capable of participating in various reactions.
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It can function as a base, accepting protons to form dicyclohexylammonium salts.
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The compound can participate in nucleophilic substitution reactions.
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It can form amides through reaction with acyl compounds.
The bulky cyclohexyl groups attached to the nitrogen atom introduce steric hindrance, which may affect the reaction rates and selectivity compared to less hindered secondary amines.
Structural Characteristics of (2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Structural Features
Based on the IUPAC name, this compound appears to be:
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A butanoic acid derivative with:
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A (2R) stereochemistry at position 2
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A [(2-methylpropan-2-yl)oxycarbonylamino] group (a tert-butoxycarbonylamino or Boc group) at position 2
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A [(2-methylpropan-2-yl)oxy] group (a tert-butoxy group) at position 4
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An oxo group (ketone) at position 4
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This suggests a complex structure with multiple functional groups including a carboxylic acid, a ketone, a carbamate (from the Boc group), and an ester (from the tert-butoxy group).
The (2R) designation indicates a specific stereochemistry at the second carbon, suggesting this compound is optically active with a defined three-dimensional configuration.
Comparative Analysis
The presence of both tert-butyl groups likely contributes to steric bulk, which may influence the compound's solubility, stability, and reactivity. The stereochemistry at position 2 suggests this is likely a derivative related to amino acid chemistry, potentially with biological relevance.
Applications and Uses
Industrial Applications of N-cyclohexylcyclohexanamine
N-cyclohexylcyclohexanamine (dicyclohexylamine) has several established industrial applications:
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Corrosion Inhibitor: Used in the protection of metals from acid attack, particularly in oil and gas industries.
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Chemical Intermediate: Serves as a starting material or intermediate in the synthesis of various organic compounds.
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Salt Formation: Forms salts with various acids, which have specific applications. For example, dicyclohexylammonium nitrite is used as a corrosion inhibitor.
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Catalyst Component: Used in certain catalytic processes in organic synthesis.
Research Applications
In research contexts, N-cyclohexylcyclohexanamine finds applications in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume